molecular formula C12H22N2O4 B1270787 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid CAS No. 680579-19-5

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No. B1270787
CAS RN: 680579-19-5
M. Wt: 258.31 g/mol
InChI Key: ZCGDPFOTLCUUFB-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C11H20N2O4 . It is also known by its CID number 2735642 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15/h4-8H2,1-3H3,(H,14,15) . The compound has a molecular weight of 272.34 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 272.34 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 4 . The exact mass is 272.17360725 g/mol .

Scientific Research Applications

Mass-Separating Agents

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is explored in the context of mass-separating agents. Piperazine-containing compounds like this are used to enhance the separation of propanols from water. Their effectiveness is attributed to the influence of alkyl chain length between zwitterion end groups, proving essential in practical applications like the separation of propanol from water (Taha, 2016).

Organic Synthesis and Cyclization Reactions

In organic chemistry, compounds such as this compound are used as precursors or intermediates. For instance, it's involved in the Ugi reaction with α-amino acids, aldehydes, and amines, leading to the formation of piperazine-2,5-diones through cyclization processes. This demonstrates the versatility of these compounds in synthesizing complex molecular structures (Nikulnikov et al., 2010).

Acetyl-CoA Carboxylase Inhibition

In medicinal chemistry, derivatives of this compound are investigated for their potential as acetyl-CoA carboxylase inhibitors. These compounds show promise in reducing hepatic de novo fatty acid synthesis, indicating their potential application in treating metabolic disorders (Chonan et al., 2011).

Synthesis of Diastereomerically Pure Compounds

In stereoselective synthesis, this compound is used to create diastereomerically pure, racemic piperazine derivatives. The synthesis process demonstrates the compound's utility in generating structurally complex molecules with specific stereochemical configurations, which is crucial in developing active pharmaceutical ingredients (Jiang et al., 2005).

Crystal Structure Analysis

This compound plays a role in the field of crystallography, where its derivatives are used to study molecular structures, including bond lengths, angles, and intermolecular interactions. This knowledge is vital in understanding the physical and chemical properties of new materials and compounds (Yamato et al., 1999).

Anti-Malarial Research

In the search for novel anti-malarial agents, derivatives of this compound have shown potential. The unique structural features of these compounds, particularly the piperazine ring, contribute to their anti-malarial activity. This highlights the significance of such compounds in developing new therapeutics for malaria (Cunico et al., 2009).

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(10(15)16)13-5-7-14(8-6-13)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGDPFOTLCUUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370853
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680579-19-5
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 680579-19-5
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